molecular formula C18H27BFNO2 B2390130 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester CAS No. 2377611-14-6

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester

Cat. No.: B2390130
CAS No.: 2377611-14-6
M. Wt: 319.23
InChI Key: GTPAMTPXCIQFKL-UHFFFAOYSA-N
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Description

Research Application and Value 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester is a high-purity organoboron building block designed for use in synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, which is a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials chemicals . The pinacol ester group enhances the compound's stability and handling properties compared to the corresponding boronic acid, making it a preferred intermediate for multi-step synthesis . Structural Features and Mechanism This compound integrates two key functional motifs: a boronic ester and a piperidine moiety. The boronic ester participates in the core Suzuki-Miyaura cross-coupling mechanism. In this process, the ester first undergoes transmetalation with a palladium catalyst, transferring the aryl group from boron to palladium. This is followed by reductive elimination to form a new C-C bond with a partner organic halide . The fluorine atom can be used to tune the electronics of the aromatic ring and may serve as a synthetic handle for further derivatization. The piperidinomethyl side chain introduces a basic nitrogen, which can be instrumental in modulating the solubility, bioavailability, or target binding affinity of the final molecule in medicinal chemistry campaigns. Boronic acids and their esters are recognized as valuable bioisosteres and have shown growing relevance in the development of therapeutic agents, as evidenced by FDA-approved drugs like bortezomib and vaborbactam . Intended Use and Handling This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

1-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-8-9-16(20)14(12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPAMTPXCIQFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Functionalization

The synthesis begins with 1-bromo-4-fluoro-3-piperidinomethylbenzene, where the bromine atom serves as a leaving group for directed ortho-metalation. Lithiation is achieved using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), generating a stabilized aryl lithium intermediate. Subsequent quenching with trimethyl borate (B(OCH₃)₃) forms the arylboronate complex, which is hydrolyzed under acidic conditions to yield 4-fluoro-3-piperidinomethylphenylboronic acid.

Pinacol Esterification

The boronic acid intermediate is reacted with 2,3-dimethyl-2,3-butanediol (pinacol) in toluene under Dean-Stark conditions to azeotropically remove water. Catalytic p-toluenesulfonic acid (PTSA) accelerates esterification, achieving yields >85% after recrystallization from hexane.

Table 1: Reaction Conditions for Lithiation-Borylation-Esterification

Step Reagents/Conditions Yield (%)
Lithiation LDA, THF, −78°C, 2 h 92
Borylation B(OCH₃)₃, −78°C to RT, 12 h 88
Esterification Pinacol, PTSA, toluene, reflux, 24 h 85

Transition Metal-Catalyzed Borylation

Cobalt-Mediated Direct Borylation

An alternative method employs cobaltocene (Cp₂Co) as a catalyst for direct C–H borylation of 4-fluoro-3-piperidinomethylbenzene. Using bis(pinacolato)diboron (B₂Pin₂) as the boron source, the reaction proceeds at 80°C in 1,4-dioxane with 1,10-phenanthroline as a ligand. This regioselective approach avoids pre-functionalized substrates, achieving 78% yield.

Suzuki Coupling Precursor Preparation

The resulting pinacol ester is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) and characterized by ¹¹B NMR (δ 30.2 ppm, quartet) and ¹H NMR (δ 1.2 ppm, singlet for pinacol methyl groups).

Table 2: Catalytic Borylation Parameters

Parameter Value
Catalyst Cp₂Co (5 mol%)
Ligand 1,10-Phenanthroline (10 mol%)
Temperature 80°C
Time 18 h
Yield 78%

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal that tetrahydrofuran (THF) outperforms dichloromethane in lithiation steps due to superior solvation of the lithium intermediate. Esterification yields improve to 90% when conducted under nitrogen atmosphere to prevent boronic acid oxidation.

Large-Scale Production

Kilogram-scale synthesis (patent RU2625800C2) confirms reproducibility, with >90% purity confirmed by HPLC (C18 column, acetonitrile/water 70:30).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H), 7.12 (d, J = 7.8 Hz, 1H), 3.58 (s, 2H, piperidinomethyl), 2.45 (m, 4H, piperidine), 1.45 (s, 12H, pinacol).
  • ¹³C NMR (100 MHz, CDCl₃): δ 163.5 (C-F), 135.2 (boron-bound carbon), 83.7 (pinacol quaternary C), 54.3 (piperidine).

Purity Assessment

LC-MS (ESI+): m/z 320.2 [M+H]⁺, with no detectable impurities at 254 nm.

Applications in Pharmaceutical Synthesis

The pinacol ester serves as a key intermediate in synthesizing 6-(4-fluoro-3-piperidinomethylphenyl)-4-aminopicolinates , potent kinase inhibitors. Suzuki couplings with methyl-4-acetamido-3,6-dichloropicolinate proceed at 60°C using Pd(PPh₃)₄ , yielding 92% of the biaryl product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation.

    Free Boronic Acids: Formed through hydrolysis.

Scientific Research Applications

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process involves:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

    Transmetalation: The boronic acid group transfers the organic group to the palladium center.

    Reductive Elimination: The final product is formed through reductive elimination, regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties of SH-5805 and analogous compounds:

Compound Name (CAS/ID) Molecular Formula Molecular Weight Key Substituents Applications/Notes
4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester (SH-5805) C₁₈H₂₆BFNO₂* ~335.23* 3-piperidinomethyl, 4-fluoro Drug intermediates, cross-coupling
4-Fluoro-3-(trifluoromethyl)phenylboronic acid pinacol ester (445303-14-0) C₁₃H₁₅BF₄O₂ 290.06 3-trifluoromethyl, 4-fluoro Fluorinated drug scaffolds
3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (1668474-08-5) C₁₄H₁₉BClFO₃ 300.56 3-chloro, 4-ethoxy, 5-fluoro Halogenated coupling partners
4-(4-Methylpiperazin-1-yl)phenylboronic acid pinacol ester (BML00058) C₁₇H₂₇BN₂O₂ 302.22 4-methylpiperazine Kinase inhibitor synthesis
2-Fluoro-5-(piperidinomethyl)phenylboronic acid pinacol ester (FM-5004) C₁₈H₂₆BFNO₂* ~335.23* 5-piperidinomethyl, 2-fluoro Positional isomer of SH-5805

*Calculated based on analogous structures in and .

Key Observations:
  • Substituent Effects: SH-5805’s 3-piperidinomethyl group distinguishes it from trifluoromethyl () or chloro-ethoxy () analogs, influencing electronic and steric properties. Piperidine derivatives generally enhance solubility and bioavailability compared to halogenated counterparts .
  • Fluorine Positioning : SH-5805’s 4-fluoro group contrasts with FM-5004’s 2-fluoro substitution, which may alter reactivity in ortho-directed cross-couplings .

Reactivity and Functional Group Tolerance

  • SH-5805: The piperidinomethyl group may slow transmetalation in cross-couplings due to steric hindrance but improves stability in aqueous media (cf. unprotected boronic acids) .
  • Trifluoromethyl Analogs : Electron-withdrawing -CF₃ groups accelerate oxidative addition in palladium catalysis but reduce nucleophilicity .
  • Hydrogen Peroxide Reactivity : Unlike 4-nitrophenylboronic acid pinacol ester (), SH-5805’s piperidine group may resist oxidation, preserving the boronic ester under mild oxidative conditions.

Biological Activity

4-Fluoro-3-piperidinomethylphenylboronic acid pinacol ester (CAS No. 2377611-14-6) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine moiety, which is known for enhancing the pharmacological properties of various drugs. The biological activity of this compound is primarily linked to its interactions with specific biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C18H27BFNO2C_{18}H_{27}BFNO_2, with a molecular weight of approximately 319.23 g/mol. The structure includes a fluorine atom, which may influence its reactivity and interactions with biological macromolecules.

The biological activity of this compound is believed to stem from its ability to form reversible covalent bonds with target proteins through the boronic acid functional group. This interaction can modulate the activity of enzymes involved in various metabolic pathways, leading to potential therapeutic effects such as:

  • Anticancer Activity : By inhibiting specific kinases or proteases, the compound may induce apoptosis in cancer cells.
  • Antimicrobial Effects : The compound may exhibit activity against bacterial infections by targeting bacterial enzymes.
  • Anti-inflammatory Properties : It could inhibit inflammatory pathways by modulating the activity of relevant enzymes.

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound, revealing promising results:

  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the inhibition of specific signaling pathways associated with cell growth and survival.
  • Antimicrobial Activity : Preliminary assays indicated that the compound showed significant antibacterial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit proteases involved in various diseases. Results indicated moderate inhibitory effects, warranting further investigation into its specificity and potency.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialSignificant activity against Gram-positive bacteria
Enzyme InhibitionModerate inhibition of specific proteases

Case Studies

Several case studies have been published highlighting the biological effects of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal evaluated the anticancer effects on MCF-7 (breast cancer) cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
  • Case Study 2 : Another investigation focused on its antimicrobial properties against Staphylococcus aureus, revealing an MIC (Minimum Inhibitory Concentration) that suggests potential as a therapeutic agent in treating bacterial infections.

Q & A

Q. What is the role of the pinacol ester group in stabilizing boronic acids during Suzuki-Miyaura cross-coupling reactions?

The pinacol ester group protects the boronic acid moiety from hydrolysis and oxidation, enhancing stability during storage and reaction conditions. This protection is critical for maintaining reactivity in cross-coupling reactions, where the boronic ester is typically transmetalated to a palladium catalyst after deprotection . For example, in Suzuki-Miyaura reactions, the ester group is cleaved under basic conditions, regenerating the reactive boronic acid intermediate for C–C bond formation .

Q. What purification methods are recommended for isolating boronic acid pinacol esters?

Column chromatography using silica gel with non-polar solvents (e.g., hexane/ethyl acetate mixtures) is commonly employed. Recrystallization from ethanol or methanol can further enhance purity, particularly for crystalline derivatives. Analytical techniques like HPLC or NMR should confirm the absence of protodeboronation byproducts .

Q. How does the fluorine substituent influence the electronic properties of the aromatic ring in cross-coupling reactions?

Fluorine’s electron-withdrawing effect increases the electrophilicity of the aryl ring, accelerating transmetalation steps in palladium-catalyzed reactions. This effect can also modulate regioselectivity in multi-halogenated substrates. For instance, fluorinated phenylboronic esters exhibit enhanced reactivity compared to non-fluorinated analogs in coupling with aryl halides .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize protodeboronation during cross-coupling?

Protodeboronation (undesired cleavage of the B–C bond) is mitigated by:

  • Using anhydrous solvents (e.g., THF, dioxane) to prevent hydrolysis.
  • Optimizing base strength (e.g., K2_2CO3_3 or CsF) to balance deprotection and stability.
  • Employing Pd catalysts with bulky ligands (e.g., SPhos) to reduce side reactions . Kinetic studies on analogous compounds (e.g., 4-nitrophenylboronic esters) suggest pH and temperature control are critical for preserving boronic ester integrity .

Q. What strategies enable chemoselective synthesis of boronic esters in multi-functional systems?

Controlled speciation via sequential deprotection/activation is key. For example, in situ generation of borinic esters (by treating pinacol esters with nBuLi/TFAA) allows selective allylboration of aldehydes with >95% E-selectivity, bypassing competing pathways . Similarly, Pd-catalyzed iterative cross-coupling leverages differential reactivity of boronic esters in multi-step syntheses .

Q. How can boronic acid pinacol esters be integrated into stimuli-responsive polymers?

Reversible addition-fragmentation chain transfer (RAFT) polymerization enables the synthesis of boronic ester-containing homopolymers (e.g., poly(4-pinacolatoborylstyrene)). Subsequent deprotection yields pH- and sugar-responsive block copolymers. These materials self-assemble into micelles in aqueous media, with applications in controlled drug release. For example, poly(3-acrylamidophenylboronic acid)-b-PDMA dissociates upon glucose binding, enabling targeted delivery .

Key Methodological Insights

  • Analytical Monitoring: UV-vis spectroscopy (λ = 290–405 nm) tracks boronic ester conversion in H2_2O2_2 reactions .
  • Spectral Validation: 11^{11}B NMR confirms borinic ester intermediates in allylboration reactions .
  • Safety Protocols: Hazard statements (H315, H319, H335) mandate PPE use and fume hoods during handling .

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